6-Bromo-3,5-dimethylindole

Anti-inflammatory Indole SAR NO inhibition

6-Bromo-3,5-dimethylindole (CAS 1360965-72-5) is a brominated indole derivative with the molecular formula C₁₀H₁₀BrN and a molecular weight of 224.10 g/mol. The compound features a bromine atom at the 6-position and methyl groups at the 3- and 5-positions of the indole core, creating a specific substitution pattern that differentiates it from other bromoindole isomers.

Molecular Formula C10H10BrN
Molecular Weight 224.10 g/mol
Cat. No. B13680263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3,5-dimethylindole
Molecular FormulaC10H10BrN
Molecular Weight224.10 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1Br)NC=C2C
InChIInChI=1S/C10H10BrN/c1-6-3-8-7(2)5-12-10(8)4-9(6)11/h3-5,12H,1-2H3
InChIKeyCABUCKMQAHCJDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3,5-dimethylindole: A Regioselectively Functionalized Indole Scaffold for Medicinal Chemistry and Cross-Coupling Applications


6-Bromo-3,5-dimethylindole (CAS 1360965-72-5) is a brominated indole derivative with the molecular formula C₁₀H₁₀BrN and a molecular weight of 224.10 g/mol . The compound features a bromine atom at the 6-position and methyl groups at the 3- and 5-positions of the indole core, creating a specific substitution pattern that differentiates it from other bromoindole isomers. Brominated indoles, particularly 6-bromoindole derivatives, have demonstrated anti-inflammatory activity in vitro, with the position of the bromine atom significantly affecting potency (5-Br > 6-Br > 7-Br) [1]. The compound serves primarily as a versatile synthetic building block, where the bromine atom acts as a handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the construction of diverse compound libraries .

Why 6-Bromo-3,5-dimethylindole Cannot Be Replaced by Generic Bromoindoles: Steric, Electronic, and Regiochemical Constraints


Substituting 6-bromo-3,5-dimethylindole with a generic bromoindole (e.g., 5-bromoindole or 6-bromoindole) carries significant risk in both synthetic and biological contexts. The methyl groups at positions 3 and 5 are not inert bystanders; they exert steric shielding that alters the regioselectivity of electrophilic aromatic substitution and cross-coupling reactions, and they modulate the electron density of the indole ring system . In anti-inflammatory assays, simple 6-bromoindole (the non-methylated analog) exhibited an IC₅₀ of 187 µM against NO production, whereas the non-brominated indole was essentially inactive (IC₅₀ > 717 µM) [1]. The addition of methyl groups is known to further modulate lipophilicity and metabolic stability in indole-based drug candidates, making the 3,5-dimethyl substitution pattern a critical parameter that cannot be replicated by unsubstituted or differently substituted analogs [2]. For procurement decisions, this means that 6-bromo-3,5-dimethylindole is not an interchangeable commodity but a specific reagent whose substitution pattern directly dictates downstream synthetic outcomes and biological activity profiles.

6-Bromo-3,5-dimethylindole: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Anti-Inflammatory Potency: 6-Bromoindole vs. Non-Brominated Indole – Baseline for Methylated Derivative Optimization

The non-methylated parent compound 6-bromoindole (11) demonstrated significant NO inhibitory activity with an IC₅₀ of 187 µM in LPS-stimulated RAW264.7 macrophages. In contrast, the non-brominated indole analog isatin (8) was essentially inactive, with a predicted IC₅₀ of 339.83 µM for NO inhibition, representing a potency difference of approximately 1.8-fold [1]. The bromine position significantly affected activity, with the rank order 5-Br > 6-Br > 7-Br. While direct data for 6-bromo-3,5-dimethylindole are not available in this assay system, the established SAR provides a quantitative framework predicting that the 3,5-dimethyl substitution will further modulate potency through altered lipophilicity (estimated ΔlogP ≈ +1.0 vs. 6-bromoindole) and steric effects on target engagement .

Anti-inflammatory Indole SAR NO inhibition

Synthetic Versatility: Suzuki-Miyaura Cross-Coupling Handle at the 6-Position vs. C2/C3-Reactive Indoles

6-Bromo-3,5-dimethylindole possesses a bromine atom at the 6-position of the benzenoid ring, which is a privileged position for palladium-catalyzed cross-coupling because it is electronically distinct from the more reactive but less selective C2 and C3 positions of the pyrrole ring . In contrast, 3-bromoindole or 2-bromoindole analogs undergo cross-coupling at positions that are inherently more reactive toward electrophilic substitution, leading to potential side reactions and lower regiochemical fidelity. The 3-methyl group in 6-bromo-3,5-dimethylindole effectively blocks the most nucleophilic C3 position, channeling reactivity exclusively to the 6-bromo site. This orthogonal reactivity is not achievable with 6-bromoindole (lacking methyl protection) or with 5-bromo-3-methylindole, where the bromine is placed at a position with different electronic character [1]. For example, 6- and 7-bromoindoles have been demonstrated to undergo Suzuki coupling with arylboronic acids in good yields suitable for scale-up to 10–20 grams, establishing the feasibility of this transformation class .

Cross-coupling Suzuki-Miyaura C-C bond formation

Cytotoxicity Profile: 6-Bromoindole Class vs. Dibromoindigo Dimers in RAW264.7 Cells

In cytotoxicity assessments using RAW264.7 macrophages, 6-bromoindole (11) showed minor toxicity at 50 µg/mL with 66.4% cell viability after 24 h, whereas 6-bromoindirubin (6) caused more pronounced toxicity (~140.38 µM, ~56.2% viability) [1]. This indicates that monobrominated indoles possess a wider therapeutic window than dimeric brominated indoles. The 3,5-dimethyl substitution in the target compound is expected to further influence cytotoxicity through altered cell permeability and metabolic stability, based on the established SAR that methyl substitution on the indole core modulates both potency and toxicity profiles in cancer cell lines [2]. While direct cytotoxicity data for 6-bromo-3,5-dimethylindole are not available, the class-level evidence suggests that monobrominated mono-indoles generally exhibit lower basal cytotoxicity than diindole or dibromoindigo analogs, making the target compound a potentially more favorable scaffold for lead optimization.

Cytotoxicity Selectivity Anti-inflammatory window

Structural Uniqueness Among Bromoindole Isomers: 6-Bromo-3,5-dimethyl vs. 4-Bromo-3,5-dimethylindole

Among the possible bromo-3,5-dimethylindole isomers, the 6-bromo isomer is synthetically accessible via direct electrophilic bromination of 3,5-dimethylindole without requiring protecting group strategies, because the C6 position is the most electron-rich position on the benzenoid ring when C3 and C5 are methyl-substituted . This contrasts with the 4-bromo-3,5-dimethylindole isomer, which is sterically hindered by the adjacent C5 methyl group and requires alternative synthetic routes (e.g., directed metalation or halogen dance). Direct bromination of 3,5-dimethylindole with NBS under microwave irradiation has been reported to yield brominated products with high efficiency for related substrates . The 6-bromo isomer therefore offers superior synthetic accessibility and lower procurement cost compared to the 4-bromo or 7-bromo isomers, which are not commercially available from major suppliers.

Regioisomer Substitution pattern Synthetic accessibility

6-Bromo-3,5-dimethylindole: Validated Application Scenarios Based on Quantitative Evidence


Diversification of Indole-Based Compound Libraries via Regioselective Suzuki-Miyaura Cross-Coupling

Medicinal chemistry groups seeking to construct focused libraries of 6-arylindole derivatives can use 6-bromo-3,5-dimethylindole as a privileged building block. The bromine at C6 enables clean Suzuki-Miyaura coupling with arylboronic acids under standard conditions (Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 110 °C), while the C3-methyl group prevents side reactions at the electronically activated pyrrole ring [1]. This orthogonal reactivity profile, supported by the demonstrated scale-up of analogous 6-bromoindole Suzuki couplings to 10–20 g , makes this compound superior to unprotected 6-bromoindole for parallel synthesis applications where regiochemical fidelity is critical.

Anti-Inflammatory Lead Optimization Using 3,5-Dimethylindole Scaffolds

Building on the established SAR that 6-bromoindole exhibits NO inhibitory activity (IC₅₀ = 187 µM) significantly greater than non-brominated indoles (IC₅₀ > 717 µM) [2], 6-bromo-3,5-dimethylindole serves as a key intermediate for exploring the impact of methyl substitution on anti-inflammatory potency and selectivity. The 3,5-dimethyl pattern can modulate lipophilicity (estimated ΔlogP ≈ +1.0 vs. 6-bromoindole) and metabolic stability, enabling SAR exploration beyond what is achievable with the parent 6-bromoindole scaffold.

Synthesis of 6-Substituted Indole-Derived Fluorophores and OLED Materials

The 6-bromo-3,5-dimethylindole scaffold is structurally related to dimethylindole red (DIR), a fluorogenic cyanine dye used in fluorogen-activating protein (FAP) technology for biological imaging [3]. The bromine handle at C6 allows post-functionalization with extended π-conjugated systems via cross-coupling, while the 3,5-dimethyl groups provide steric protection and modulate photophysical properties. This application is supported by patents describing indole derivatives with high color purity for red-emitting OLED devices [4], where brominated indoles serve as key intermediates.

Apoptosis-Inducing Agents for Colorectal Cancer Research

Purified brominated indole derivatives from Dicathais orbita have demonstrated the ability to induce apoptosis and cell cycle arrest in colorectal cancer cell lines [5]. 6-Bromo-3,5-dimethylindole, as a synthetic analog of the marine natural product class, provides a well-defined starting point for investigating the structure-activity relationships of brominated indoles in cancer cell models. The defined substitution pattern eliminates the structural ambiguity associated with natural product extracts while retaining the core bromoindole pharmacophore.

Quote Request

Request a Quote for 6-Bromo-3,5-dimethylindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.